1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research on polyamides containing uracil and adenine highlights the synthesis of dicarboxylic acids through reactions with dimethyl methylenesuccinate, followed by polycondensation with diamines, indicating a method for creating polymers with potential biological applications (Hattori & Kinoshita, 1979).
- Studies on the synthesis of cyclic dipeptidyl ureas through Ugi reactions showcase the creation of new classes of pseudopeptidic triazines, which could be explored for pharmaceutical applications (Sañudo et al., 2006).
Potential Applications
- Research on complexation-induced unfolding of heterocyclic ureas indicates their potential in forming multiply hydrogen-bonded complexes, which could be relevant in materials science and self-assembly processes (Corbin et al., 2001).
- The development of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showcases their use in inhibiting human and murine soluble epoxide hydrolase, indicating potential therapeutic applications in reducing inflammatory pain (Rose et al., 2010).
Novel Materials and Therapeutics
- A study on the synthesis of polyamides containing theophylline and thymine offers insights into creating polymers for potential use in drug delivery systems (Hattori & Kinoshita, 1979).
- Investigation into the design, synthesis, and anti-HIV-1 activity of urea derivatives demonstrates their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the role of chemical synthesis in developing new antiviral drugs (Sakakibara et al., 2015).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-15-4-7-20(25-24-15)26-10-8-16(9-11-26)13-22-21(27)23-14-17-5-6-18(28-2)19(12-17)29-3/h4-7,12,16H,8-11,13-14H2,1-3H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDHLBZJAVQMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.